1,2,3,4,5,6-Hexahydrochrysene

Descripción general

Descripción

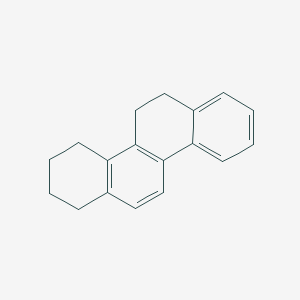

1,2,3,4,5,6-Hexahydrochrysene is a polycyclic aromatic hydrocarbon with a unique structure that consists of a hexahydro derivative of chrysene

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexahydrochrysene can be synthesized through several methods. One common approach involves the hydrogenation of chrysene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction typically requires a hydrogen atmosphere and temperatures ranging from 100°C to 200°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation of chrysene. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4,5,6-Hexahydrochrysene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2,3,4,5,6-Hexahydrochrysene is characterized by its six hydrogenated rings. Its molecular structure allows it to exhibit unique chemical properties that are beneficial in various applications.

Environmental Science

- Pollutant Studies : HHC is often studied for its role as a pollutant. Its presence in environmental samples can indicate contamination from industrial processes or combustion activities. Understanding its degradation pathways is crucial for assessing environmental impact and remediation strategies .

- Bioaccumulation Studies : Research has shown that HHC can bioaccumulate in aquatic organisms. Studies focus on its effects on aquatic ecosystems and the potential risks it poses to human health through the food chain .

Toxicology and Health Studies

- Carcinogenicity Research : HHC has been investigated for its potential carcinogenic effects. Studies have demonstrated that certain PAHs can lead to DNA damage and mutations, prompting research into HHC’s specific mechanisms of action in cellular environments .

- Metabolism Studies : The metabolic pathways of HHC are of interest in toxicology. Understanding how this compound is metabolized can provide insights into its toxicity and potential health risks associated with exposure .

Material Science

- Polymer Additives : HHC is used as an additive in polymer manufacturing to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications .

- Nanotechnology : In nanocomposite materials, HHC serves as a precursor for synthesizing carbon-based nanomaterials. These materials have applications in electronics, energy storage, and catalysis due to their unique electrical and thermal properties .

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of HHC in urban runoff demonstrated significant levels of this compound in water samples collected from industrial areas. The research highlighted the need for stringent regulations regarding PAH emissions and the implementation of effective water treatment processes to mitigate environmental contamination.

Case Study 2: Health Risk Evaluation

In a toxicological assessment involving laboratory animals exposed to HHC, researchers observed increased incidences of lung tumors compared to control groups. This study underscores the potential health risks associated with chronic exposure to this compound and emphasizes the importance of monitoring PAH levels in occupational settings.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Environmental Science | Pollutant studies | Indicator of industrial contamination |

| Bioaccumulation studies | Risks to aquatic ecosystems | |

| Toxicology | Carcinogenicity research | Potential DNA damage |

| Metabolism studies | Insights into toxicity mechanisms | |

| Material Science | Polymer additives | Enhances thermal stability |

| Nanotechnology | Precursor for carbon-based nanomaterials |

Mecanismo De Acción

The mechanism of action of 1,2,3,4,5,6-Hexahydrochrysene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1,2,3,4,5,6-Hexahydrochrysene can be compared with other similar compounds such as:

Chrysene: The parent compound, which is less hydrogenated and has different chemical properties.

Hexahydrobenzene: Another hydrogenated polycyclic aromatic hydrocarbon with a simpler structure.

Hexachlorocyclohexane: A chlorinated derivative with different chemical and physical properties.

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12H,2,4,6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPXRCVNWBUFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497643 | |

| Record name | 1,2,3,4,5,6-Hexahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-91-0 | |

| Record name | 1,2,3,4,5,6-Hexahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.